N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound known for its complex structure and diverse applications. It features a unique fusion of pyrido, pyrazole, and pyrimidine rings, making it a subject of significant interest in the fields of chemistry and medicinal research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities . They have been reported to inhibit dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides, and mTOR kinase , a central regulator of cell growth and proliferation.
Mode of Action
Based on its structural similarity to pyrido[2,3-d]pyrimidines, it can be inferred that it might interact with its targets (such as dhfr and mtor kinase) and inhibit their activity . This inhibition could lead to disruption of the cellular processes controlled by these targets, such as nucleotide synthesis and cell growth.
Biochemical Pathways
The compound, due to its potential inhibitory effects on DHFR and mTOR kinase, could affect several biochemical pathways. The inhibition of DHFR could disrupt the synthesis of nucleotides, affecting DNA replication and cell division . On the other hand, the inhibition of mTOR kinase could affect the PI3K/AKT/mTOR pathway, a key regulator of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would likely be a decrease in cell growth and proliferation due to the disruption of nucleotide synthesis and the PI3K/AKT/mTOR pathway . This could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step processes. One common method includes the initial formation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core through a condensation reaction between an appropriately substituted amine and a pyrimidine derivative. This intermediate is then coupled with a pyrazole carboxamide using standard peptide coupling reagents under mild conditions.
Industrial Production Methods: For large-scale industrial production, the process might be optimized to include high-yield reaction conditions and the use of cost-effective reagents. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring.
Reduction: Reduction reactions might be feasible at the carbonyl groups, leading to the formation of corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation can be performed using reagents like potassium permanganate.
Reduction might use hydrogen gas in the presence of a palladium catalyst.
Nucleophilic substitution can involve reagents such as sodium hydride or Grignard reagents.
Major Products Formed: The resulting products depend on the type of reaction and the specific conditions employed. Oxidation typically yields ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound's unique structure allows it to act as a key intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: In biological research, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is studied for its potential as a biochemical probe due to its interaction with various enzymes and receptors.
Medicine: This compound exhibits promising activity in medicinal chemistry, particularly as an anti-cancer and anti-viral agent. Its ability to interfere with specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, it can be used in the development of specialized materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Compared to other compounds in its class, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its fused ring system, which enhances its stability and reactivity. Similar compounds, such as N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenyl-1H-pyrazole-5-carboxamide, share some structural similarities but differ in their chemical properties and biological activities.
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Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-21-11(5-7-18-21)13(22)17-8-9-20-14(23)10-4-3-6-16-12(10)19-15(20)24/h3-7H,2,8-9H2,1H3,(H,17,22)(H,16,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOJNMURHPZRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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